7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Overview
Description
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is a chemical compound with the molecular formula C10H9NO3 . It has an average mass of 191.183 Da and a monoisotopic mass of 191.058243 Da . It is also known by its IUPAC name, 7,8-Dihydro [1,3]dioxolo [4,5-g]isoquinolin-5 (6H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C10H9NO3 . It has an average mass of 191.183 Da and a monoisotopic mass of 191.058243 Da .Scientific Research Applications
Corrosion Inhibition
Quinoline and its derivatives, including 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one, are widely recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This property is particularly significant in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Biomarker of Oxidative Stress
Certain quinoline derivatives are utilized as biomarkers of oxidative stress. For instance, compounds like 8-oxo-7,8-dihydro-2ʹ-deoxyguanosine (8-oxodG) and 8-oxo-7,8-dihydroguanosine (8-oxoGuo) have shown potential in clinical settings for various diseases. Their levels can be indicative of oxidative stress in the body, thus aiding in the diagnosis and monitoring of related conditions (Grew et al., 2014).
Antibacterial and Antimicrobial Effects
Quinoline derivatives, including the 7,8-dihydro variant, have been studied for their broad-spectrum antibacterial and antimicrobial activities. These compounds are particularly significant in combatting drug-resistant strains of bacteria and in treating various infectious diseases (Yanat, Rodríguez-Martínez, & Touati, 2017).
Potential Biomarker of Aging
Compounds related to quinoline derivatives, like 8-oxo-7,8-dihydroguanosine, have been proposed as potential biomarkers for aging. Their concentrations in various body fluids might reflect physiological aging and could help in identifying the risk of age-associated diseases (Gan et al., 2018).
Applications in Drug Development
Quinolines, including the 7,8-dihydro variant, are fundamental structures in drug design due to their broad spectrum of bioactivity. Their versatile nature has led to the development of several therapeutic agents for ailments such as cancer and malaria. The potential for these compounds in novel drug development continues to be a significant area of research (Hussaini, 2016).
Biochemical Analysis
Biochemical Properties
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain isoquinoline alkaloids, affecting their metabolic pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations and changes in metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate key metabolic processes, such as glycolysis and the citric acid cycle . This compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization enables the compound to interact with specific biomolecules and exert its effects within defined cellular contexts.
Properties
IUPAC Name |
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h3-4H,1-2,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTJKOLIEHUCKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC3=C(C=C21)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442043 | |
Record name | STK826163 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94527-34-1 | |
Record name | STK826163 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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